molecular formula C18H17N3O5S2 B3573718 2-(4-methoxyphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

2-(4-methoxyphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

Cat. No.: B3573718
M. Wt: 419.5 g/mol
InChI Key: BTEFOGHZHZZOIB-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide is a synthetic acetamide derivative featuring a methoxyphenoxy group and a sulfamoylphenyl-thiazole moiety. This compound is structurally characterized by:

  • Phenoxyacetamide core: The 4-methoxyphenoxy group contributes electron-donating properties, enhancing stability and influencing lipophilicity.

Synthetic routes for analogous compounds (e.g., ) suggest that this molecule could be synthesized via nucleophilic substitution or condensation reactions between activated acetamide intermediates and sulfamoylphenyl-thiazole precursors.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S2/c1-25-14-4-6-15(7-5-14)26-12-17(22)20-13-2-8-16(9-3-13)28(23,24)21-18-19-10-11-27-18/h2-11H,12H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEFOGHZHZZOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-methoxyphenol with chloroacetic acid to form 2-(4-methoxyphenoxy)acetic acid. This intermediate is then reacted with thionyl chloride to produce the corresponding acid chloride, which is subsequently reacted with 4-(1,3-thiazol-2-ylsulfamoyl)aniline to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophiles such as bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-(4-hydroxyphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide.

    Reduction: Formation of 2-(4-methoxyphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]ethanamine.

    Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The thiazole ring and sulfamoyl group are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound may improve oxidative stability compared to bromo-substituted analogs (e.g., ), which could exhibit stronger electrophilic reactivity .

Heterocyclic Variations : Replacement of thiazole with oxadiazole (CDD-934506) or morpholine () alters hydrogen-bonding capacity and target specificity. Thiazole’s sulfur atom may enhance interactions with metal ions in enzyme active sites .

Pharmacological Profiles: Analogs with morpholinosulfonyl groups () show notable anti-inflammatory activity, while pyridinylphenyl derivatives (BAY 57-1293) demonstrate antiviral efficacy, suggesting the target compound’s activity is highly substituent-dependent .

Physicochemical and Pharmacokinetic Comparison

Table 2: Predicted Properties of Selected Analogs

Compound Molecular Weight LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Water Solubility (mg/mL)
Target Compound 445.5 g/mol 3.2 2 7 0.12
2-(4-Bromophenoxy)-... () 496.4 g/mol 4.1 2 7 0.08
BAY 57-1293 410.5 g/mol 2.8 2 6 0.25
CDD-934506 434.4 g/mol 3.5 1 8 0.10

Insights:

  • Lipophilicity : The bromo-substituted analog (LogP 4.1) is more lipophilic than the target compound (LogP 3.2), which may affect tissue distribution and CNS penetration .
  • Solubility : BAY 57-1293’s lower molecular weight and balanced LogP contribute to higher solubility, a critical factor in oral bioavailability .
  • Hydrogen-Bonding Capacity : The target compound’s seven hydrogen-bond acceptors (vs. CDD-934506’s eight) suggest moderate solubility but sufficient polarity for aqueous interactions .

Biological Activity

The compound 2-(4-methoxyphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and therapeutic potential based on various research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N2O4SC_{18}H_{18}N_{2}O_{4}S with a molecular weight of approximately 362.47 g/mol. The compound features a thiazole ring, which is often associated with various biological activities, including anticancer properties.

Anticancer Properties

Research has indicated that derivatives of thiazole compounds exhibit significant anticancer activity. For instance, studies have shown that compounds similar to 2-(4-methoxyphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide can induce apoptosis in cancer cells. In particular, compounds with thiazole moieties have been evaluated against various cancer cell lines such as A549 (lung cancer) and C6 (glioma) using assays like MTT and caspase-3 activation assays .

Table 1: Anticancer Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AA54915Apoptosis induction
Compound BC610Caspase activation
2-(4-methoxyphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide TBDTBDTBD

The proposed mechanism of action for the anticancer effects includes the activation of apoptotic pathways and inhibition of tumor cell proliferation. The presence of the thiazole ring is crucial as it facilitates interactions with specific cellular targets involved in cell cycle regulation and apoptosis .

Study 1: Synthesis and Evaluation

A study conducted in 2014 synthesized a series of thiazole derivatives, including compounds structurally related to 2-(4-methoxyphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide . The synthesized compounds were screened for their anticancer activity against A549 and C6 cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxic effects, leading to further investigations into their structure-activity relationships .

Study 2: Structure-Activity Relationship

Another study focused on the structure-activity relationship (SAR) of thiazole-containing compounds. It was found that modifications to the phenoxy group significantly impacted the biological activity. This highlights the importance of functional groups in enhancing or diminishing the therapeutic effects of such compounds .

Q & A

Basic: What are the key synthetic pathways for 2-(4-methoxyphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide, and how do reaction parameters influence yield and purity?

Answer:
The synthesis involves sequential functionalization of the sulfamoyl and acetamide groups. A typical route includes:

  • Step 1: Sulfonation of 4-aminophenylthiazole to introduce the sulfamoyl moiety, using chlorosulfonic acid under controlled temperatures (0–5°C) .
  • Step 2: Acetamide coupling via reaction with 2-(4-methoxyphenoxy)acetyl chloride in anhydrous dichloromethane, catalyzed by triethylamine at room temperature .
    Critical Parameters:
  • Temperature: Lower temperatures (e.g., 0–5°C) during sulfonation reduce side reactions.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance sulfonation efficiency, while dichloromethane improves coupling reaction homogeneity .
  • Catalysts: Triethylamine neutralizes HCl byproducts, preventing degradation of acid-sensitive intermediates .

Basic: Which spectroscopic and crystallographic methods are essential for structural elucidation of this compound?

Answer:

  • 1H/13C NMR: Assigns proton environments (e.g., methoxyphenoxy protons at δ 3.7–4.1 ppm) and confirms acetamide carbonyl resonance (δ ~168 ppm) .
  • X-ray Crystallography: Resolves spatial arrangement, including dihedral angles between the thiazole and methoxyphenoxy groups, critical for understanding enzyme-binding conformations .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion) and detects impurities via fragmentation patterns .

Advanced: How can researchers design structure-activity relationship (SAR) studies to optimize enzyme inhibitory potency?

Answer:
SAR Strategies:

  • Substituent Variation: Systematically modify the methoxyphenoxy group (e.g., replacing methoxy with ethoxy or halogens) to assess steric/electronic effects on target binding .
  • Bioisosteric Replacement: Substitute the thiazole ring with oxazole or pyridine to evaluate selectivity against off-target enzymes .
    Example SAR Table:
Modification SiteSubstituentEnzyme IC50 (nM)Selectivity Index
Methoxyphenoxy-OCH312 ± 1.515x
Methoxyphenoxy-OC2H58 ± 0.922x
ThiazoleOxazole25 ± 3.25x

Advanced: What experimental approaches resolve discrepancies between in vitro enzyme inhibition and cellular activity data?

Answer:

  • Comparative Assays: Perform parallel in vitro (purified enzyme kinetics) and cell-based assays (e.g., luciferase reporter systems) under identical buffer conditions to isolate off-target effects .
  • Metabolite Profiling: Use LC-MS to identify intracellular degradation products (e.g., hydrolyzed acetamide) that may reduce efficacy .
  • Membrane Permeability Tests: Measure logP values and P-glycoprotein efflux ratios to assess cellular uptake limitations .

Basic: What in vitro models are suitable for preliminary evaluation of biological activity?

Answer:

  • Enzyme Inhibition Assays: Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to quantify inhibition kinetics (Km, Vmax) .
  • Cell-Free Systems: Recombinant enzyme isoforms (e.g., kinase or protease mutants) validate target specificity via competitive binding assays .

Advanced: Which computational techniques predict the compound’s binding interactions with target enzymes?

Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions between the methoxyphenoxy group and hydrophobic enzyme pockets (e.g., ATP-binding sites) .
  • MD Simulations: GROMACS simulations (50–100 ns) assess conformational stability of the enzyme-ligand complex, identifying critical hydrogen bonds (e.g., acetamide carbonyl with Arg residues) .
  • Free Energy Perturbation (FEP): Quantifies binding affinity changes upon substituent modifications (e.g., methoxy → ethoxy) .

Advanced: How can researchers address stability challenges during in vivo pharmacokinetic studies?

Answer:

  • Degradation Pathway Analysis: Incubate the compound in simulated gastric fluid (pH 2.0) and hepatic microsomes to identify labile sites (e.g., sulfamoyl hydrolysis) .
  • Prodrug Design: Introduce ester-protected methoxyphenoxy groups to enhance oral bioavailability, with in situ activation by carboxylesterases .

Basic: What are the recommended storage conditions to maintain compound integrity?

Answer:

  • Temperature: Store at –20°C in sealed, argon-flushed vials to prevent oxidation of the thiazole ring .
  • Solubility: Prepare stock solutions in DMSO (10 mM) and avoid aqueous buffers with pH > 8.0 to prevent acetamide hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methoxyphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-methoxyphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.